molecular formula C7H3ClFO2- B8447827 4-Chloro-2-fluorobenzoate

4-Chloro-2-fluorobenzoate

Cat. No.: B8447827
M. Wt: 173.55 g/mol
InChI Key: ZLPXBWMVZANJJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluorobenzoate is a benzoic acid derivative substituted with chlorine at the 4-position and fluorine at the 2-position on the aromatic ring. This compound and its esters are versatile intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ester derivatives, such as methyl, tert-butyl, and phenyl variants, are widely used due to their tunable reactivity and stability .

Properties

Molecular Formula

C7H3ClFO2-

Molecular Weight

173.55 g/mol

IUPAC Name

4-chloro-2-fluorobenzoate

InChI

InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1

InChI Key

ZLPXBWMVZANJJQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons

Reactivity in Cross-Coupling Reactions

  • tert-Butyl ester demonstrates high reactivity in palladium-catalyzed trifluoromethylation, achieving 72% yield under optimized conditions . The bulky tert-butyl group may reduce steric hindrance compared to phenyl or methyl esters, enhancing reaction efficiency.
  • Methyl ester is frequently used in Suzuki-Miyaura couplings due to its balance of reactivity and stability .

Solubility and Handling

  • Sodium salt exhibits high solubility in polar solvents (e.g., water), making it suitable for ionic reactions. However, it requires inert atmosphere storage to prevent degradation .
  • Phenyl ester , being a solid, is less volatile than methyl or ethyl analogs, facilitating handling in solid-phase synthesis .

Safety and Toxicity

  • Methyl ester is classified as harmful via inhalation, skin contact, and ingestion, necessitating strict safety protocols .
  • Ethyl ester shares similar hazards but is often preferred in industrial settings due to lower volatility compared to methyl derivatives .

Structural Analogs with Varying Substituents 4-Chloro-2-fluorophenylboronic acid (C₆H₄ClFBO₂): Used in cross-coupling reactions for biaryl synthesis . 4-Chloro-2-fluorophenyl isocyanate (C₇H₃ClFNO): A key intermediate in urea and carbamate synthesis .

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